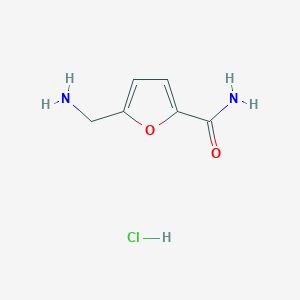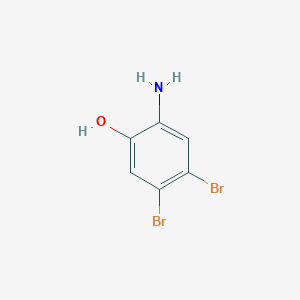![molecular formula C13H19NO5 B1377979 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid CAS No. 1419100-98-3](/img/structure/B1377979.png)
2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid” is an organic compound . It is a white crystalline solid and is used for pharmaceutical testing .
Chemical Reactions Analysis
This compound can form a stable ester structure by reacting with the hydroxyl group . The original hydroxyl group can be restored by the reaction of the protective agent when necessary .Physical And Chemical Properties Analysis
This compound has a molar mass of 225.28 . It is predicted to have a density of 1.139±0.06 g/cm3 and a boiling point of 325.8±35.0 °C .Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for the synthesis of more complex molecules. It’s particularly valuable in the development of new therapeutic agents due to its structural complexity and functional group diversity. For instance, it can be used to create novel peptide mimetics or small molecule drugs that can interact with biological targets .
Medicinal Chemistry
Within medicinal chemistry, 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid is utilized for the synthesis of potential drug candidates. Its carboxylic acid group allows for the formation of amide bonds, which are prevalent in many bioactive compounds. This makes it a versatile precursor in the design of enzyme inhibitors or receptor modulators .
Agriculture
In the agricultural sector, this compound could be explored for the development of new agrochemicals. Its structural features might be beneficial in creating pesticides or herbicides with improved efficacy and selectivity. Research in this area aims to enhance crop protection while minimizing environmental impact .
Material Science
The compound’s potential in material science lies in its ability to act as a monomer or cross-linker in polymer synthesis. Polymers derived from 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid could exhibit unique properties suitable for specialized applications, such as biodegradable plastics or advanced coatings .
Environmental Science
In environmental science, researchers might investigate the use of this compound in the remediation of pollutants. Its chemical structure could be modified to bind to specific contaminants, aiding in their extraction and breakdown. This application is crucial for the development of sustainable and effective cleanup strategies.
Biochemistry
Lastly, in biochemistry, 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid can be used as a probe or label in molecular biology experiments. It could be attached to proteins or nucleic acids to study their function and interactions, providing insights into cellular processes and mechanisms .
Safety and Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-6-7-4-8(15)5-9(7)10(14)11(16)17/h7,9-10H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDJCCBSGFKRFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119222 |
Source


|
| Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid | |
CAS RN |
1419100-98-3 |
Source


|
| Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419100-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)

![6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1377899.png)

![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride](/img/structure/B1377901.png)
![3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1377902.png)





![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1377914.png)
